2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Description
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22BrN3OS and its molecular weight is 420.37. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-Bonding Patterns in Enaminones
The compound has a structural similarity to enaminones, which display intricate hydrogen-bonding patterns. This is exemplified in compounds such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, which show bifurcated intra- and intermolecular hydrogen bonding, crucial for their stability and potential reactivity (Balderson et al., 2007).
Synthesis of Imidazo[2,1-b][1,3]thiazoles as Potential Anticancer Agents
Imidazolyl derivatives similar to the compound in focus have been synthesized and explored for their potential anticancer properties. For instance, compounds derived from γ-bromodipnones have shown moderate effects in suppressing the growth of kidney cancer cells (Potikha & Brovarets, 2020).
Nucleophilic Substitution Reactions in Bromobenzo Derivatives
The compound has structural similarities with bromobenzo derivatives, which undergo nucleophilic substitution reactions. These reactions lead to various derivatives with potential biological activities (Mataka et al., 1992).
Synthesis of New Thiazolo-Benzimidazole Derivatives
Compounds related to the query, such as 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, have been synthesized and studied for their immunosuppressive and immunostimulatory activities, highlighting their potential in immunology and cancer research (Abdel‐Aziz et al., 2011).
Imidazolyl Derivatives of the Thiochroman Ring
The synthesis of imidazolyl derivatives of the thiochroman ring shows the versatility of such compounds in generating a variety of biologically active substances (Cozzi & Pillan, 1988).
Novel Antimicrobial Agents
Derivatives similar to the queried compound have been synthesized for their potential antimicrobial properties. For example, 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives exhibited potent antimicrobial activities (Zaidi et al., 2021).
Antimicrobial and Antioxidant Activities
Similar imidazole-based compounds have been synthesized and evaluated for their antimicrobial, antioxidant, and cytotoxic activities, indicating their potential in pharmaceutical applications (Abdel-Wahab et al., 2011).
Anticancer Agents
Compounds structurally related to the query have been synthesized and tested against breast cancer cells, showing promising results in cancer treatment (Mahmoud et al., 2021).
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3OS/c1-2-10-23-17(15-6-8-16(20)9-7-15)13-21-19(23)25-14-18(24)22-11-4-3-5-12-22/h2,6-9,13H,1,3-5,10-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKNGEOZQUHNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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